N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties . The imidazo[1,2-a]pyridine core is a valuable scaffold in medicinal chemistry, making this compound of significant interest for various scientific research applications .
Preparation Methods
The synthesis of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the palladium-catalyzed coupling reaction (Suzuki reaction) to integrate different functional groups into the imidazo[1,2-a]pyridine scaffold . Another approach is the Vilsmeier-Haack reaction, which is used to synthesize aldehyde intermediates that can be further functionalized . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations to efficiently produce this compound .
Chemical Reactions Analysis
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like iodine and tert-butyl hydroperoxide (TBHP) . Major products formed from these reactions often involve the functionalization of the imidazo[1,2-a]pyridine core, leading to the formation of diverse derivatives with potential biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, particularly against breast cancer cells . The compound’s ability to inhibit various enzymes and receptors makes it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases .
Mechanism of Action
The mechanism of action of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as alpidem, miroprofen, minodronic acid, zolpidem, and zolimidine . These compounds share a similar core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific functionalization, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-15-5-11-18(12-6-15)26(24,25)22-17-9-7-16(8-10-17)19-14-23-13-3-2-4-20(23)21-19/h2-14,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJVWWIURXEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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